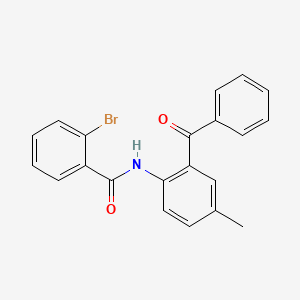
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide, also known as BMB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research areas. BMB is a small molecule that can selectively bind to specific protein targets, making it a useful tool for studying protein function and interaction. In
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Material Science Applications
- Synthesis and Stereochemistry : Studies have explored the self-condensation reactions of benzanilides to produce N-substituted aroyl and acyl amidines, shedding light on the stereochemical aspects and potential applications of these compounds in material science and organic synthesis (Oberlander & Tebby, 2000).
- Iron(III) Complexes with Schiff Base Ligands : Research into the synthesis of iron(III) complexes using derivatives of 2-hydroxybenzophenone suggests potential applications in magnetic materials and catalysis (Pogány et al., 2017).
- Palladium-Catalyzed Arylations : The use of bromobenzamides in palladium-catalyzed direct arylation of heteroarenes has implications for the development of new synthetic routes in pharmaceutical and material science research (Chen et al., 2013).
Pharmacological Studies
- Anticancer Activity : Synthesis of N-(phenylcarbamothioyl)-benzamide derivatives and evaluation of their cytotoxic activity against MCF-7 cells highlight the potential pharmacological applications of bromobenzamide derivatives in cancer therapy (Kesuma et al., 2018).
- Antimicrobial Analogues : Studies on the synthesis of fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity, suggesting applications in developing new antimicrobial agents (Desai et al., 2013).
Additional Insights
- Catalytic Applications : Research into the catalytic benzoylation of phenolic substrates under phase-transfer catalysis conditions reveals potential applications of bromobenzamides in organic synthesis and catalyst development (Yang & Huang, 2007).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLZLSOUSKUFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

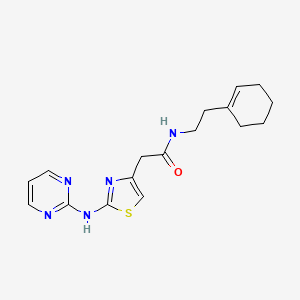
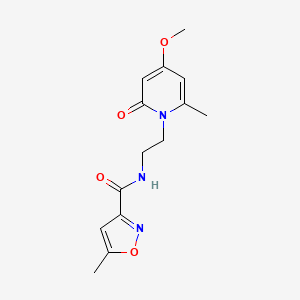


![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)
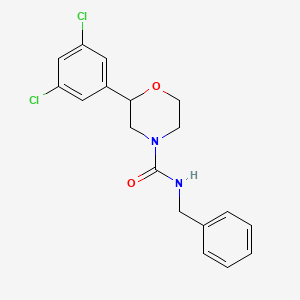
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)
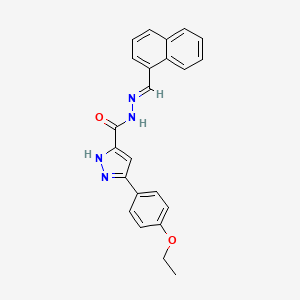
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)
![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)